3-(4-Methoxyphenylsulfonyl)acrylonitrile
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Overview
Description
(E)-3-(4-methoxyphenylsulfonyl)acrylonitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenylsulfonyl)acrylonitrile typically involves the reaction of 4-methoxybenzenesulfonyl chloride with acrylonitrile in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(4-methoxyphenylsulfonyl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-methoxybenzenesulfonic acid derivatives.
Reduction: 4-methoxyphenylsulfonylamine or 4-methoxyphenylsulfonylaldehyde.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
(E)-3-(4-methoxyphenylsulfonyl)acrylonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. Derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the materials science industry, (E)-3-(4-methoxyphenylsulfonyl)acrylonitrile can be used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenylsulfonyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methylphenylsulfonyl)acrylonitrile: Similar structure but with a methyl group instead of a methoxy group.
(E)-3-(4-chlorophenylsulfonyl)acrylonitrile: Contains a chlorine atom instead of a methoxy group.
(E)-3-(4-nitrophenylsulfonyl)acrylonitrile: Features a nitro group in place of the methoxy group.
Uniqueness
(E)-3-(4-methoxyphenylsulfonyl)acrylonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can also affect the compound’s solubility and stability.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO3S/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11/h2-6,8H,1H3 |
InChI Key |
ASAZBZQZHGGIJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=CC#N |
Origin of Product |
United States |
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